molecular formula C15H28BrNO4 B12308277 N-Boc-6-bromo-L-norleucine tert-butyl ester

N-Boc-6-bromo-L-norleucine tert-butyl ester

Cat. No.: B12308277
M. Wt: 366.29 g/mol
InChI Key: ZSHUTZBIZVQEIZ-UHFFFAOYSA-N
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Description

N-Boc-6-bromo-L-norleucine tert-butyl ester is a synthetic compound with the molecular formula C15H28BrNO4 and a molecular weight of 366.29 g/mol . This compound is a derivative of L-norleucine, an amino acid, and is characterized by the presence of a bromine atom and tert-butyl ester and N-Boc (tert-butyloxycarbonyl) protecting groups. These protecting groups are commonly used in organic synthesis to temporarily mask reactive functional groups.

Preparation Methods

The synthesis of N-Boc-6-bromo-L-norleucine tert-butyl ester typically involves multiple steps. One common method includes the bromination of L-norleucine followed by the introduction of the N-Boc and tert-butyl ester protecting groups. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The N-Boc protection is usually achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine .

Chemical Reactions Analysis

N-Boc-6-bromo-L-norleucine tert-butyl ester can undergo various chemical reactions, including:

Scientific Research Applications

N-Boc-6-bromo-L-norleucine tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-6-bromo-L-norleucine tert-butyl ester involves its ability to act as a protected amino acid derivative. The N-Boc and tert-butyl ester groups provide steric hindrance and hydrophobicity, which can influence the compound’s reactivity and interactions with other molecules. These protecting groups can be selectively removed to reveal the active amino acid, which can then participate in various biochemical and chemical processes .

Comparison with Similar Compounds

N-Boc-6-bromo-L-norleucine tert-butyl ester can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

Molecular Formula

C15H28BrNO4

Molecular Weight

366.29 g/mol

IUPAC Name

tert-butyl 6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

InChI

InChI=1S/C15H28BrNO4/c1-14(2,3)20-12(18)11(9-7-8-10-16)17-13(19)21-15(4,5)6/h11H,7-10H2,1-6H3,(H,17,19)

InChI Key

ZSHUTZBIZVQEIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCBr)NC(=O)OC(C)(C)C

Origin of Product

United States

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